

# AGI-134 dose-escalation challenges in Phase 1 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MT-134    |           |
| Cat. No.:            | B15144845 | Get Quote |

# AGI-134 Dose-Escalation Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or interested in the intratumoral cancer vaccine candidate, AGI-134. The information focuses on the dose-escalation phase of the Phase 1/2a clinical trial.

## Frequently Asked Questions (FAQs)

Q1: What were the primary objectives of the AGI-134 Phase 1 dose-escalation study?

The primary objective of the initial part of the Phase 1/2a study was to evaluate the safety and tolerability of AGI-134 in patients with unresectable metastatic solid tumors.[1] This involved an accelerated dose-escalation to determine the maximum tolerated dose (MTD) and establish the recommended dose for the second part of the study (RP2D).[1]

Q2: Were any dose-limiting toxicities (DLTs) observed during the dose-escalation phase?

No, the dose-escalation part of the study demonstrated that AGI-134 was safe and well-tolerated, with no dose-limiting toxicities reported.[1][2]

Q3: Was a Maximum Tolerated Dose (MTD) for AGI-134 established?



The maximum tolerated dose was not reached during the Phase 1 dose-escalation study.[1][2] This indicates a favorable safety profile for the investigated dose range.

Q4: How was the Recommended Phase 2 Dose (RP2D) determined in the absence of an MTD?

The recommended dose for the dose expansion part of the study was determined to be up to 200mg.[1] In the absence of an MTD, the RP2D is typically determined based on a combination of safety data, pharmacokinetic (PK) and pharmacodynamic (PD) markers, and evidence of biological activity.

Q5: What was the safety and tolerability profile of AGI-134 in the dose-escalation and expansion phases?

AGI-134 was generally well-tolerated.[1] Treatment-related adverse events were mostly transient and of mild to moderate severity.[1] The most common adverse events considered related to the drug (occurring in ≥10% of patients) were fatigue, injection site pain, vomiting, shortness of breath, and itchiness.[3] The overall safety profile was deemed acceptable and consistent with the drug's mechanism of action and the intratumoral injection procedure.[3]

## **Troubleshooting Guides**

# Issue: Unexpected Adverse Events During Preclinical Dose-Ranging Studies

Potential Cause: Off-target effects or exaggerated pharmacodynamic effects. AGI-134 is a synthetic  $\alpha$ -Gal glycolipid that harnesses the natural anti-Gal antibody to induce an immune response against tumors.[4][5][6]

### Troubleshooting Steps:

- Verify Mechanism of Action: Confirm that the observed toxicity is consistent with the known mechanism of AGI-134, which involves activating the complement cascade and creating a pro-inflammatory tumor microenvironment.[4]
- Assess Systemic Exposure: In preclinical models, AGI-134 showed low systemic exposure following intratumoral and subcutaneous administration, which is a favorable safety feature.



[7] Unexpected systemic toxicity may warrant a review of the administration technique.

• Evaluate Pre-existing Immunity: The mechanism of AGI-134 relies on pre-existing anti-Gal antibodies.[4] Variability in anti-Gal titers in animal models could influence the intensity of the response.

# Issue: Difficulty in Establishing an Optimal Biological Dose in the Absence of an MTD

Potential Cause: The therapeutic window of the agent is wide, and the MTD exceeds the doses tested.

### **Troubleshooting Steps:**

- Focus on Biomarker Response: In the Phase 1/2a study of AGI-134, immune response biomarkers were key secondary endpoints. Researchers monitored for increases in Alpha-Gal antibodies, antigen-presenting cells (APCs), T cell infiltration, and macrophage infiltration in both injected and un-injected lesions.
- Correlate Dose with Immune Activation: Analyze the dose-response relationship for key biomarkers. For AGI-134, this would involve assessing the correlation between the administered dose and the magnitude of the increase in immune cell infiltration and other markers of immune activity.
- Consider the Abscopal Effect: Preclinical studies showed that AGI-134 can induce a systemic
  anti-tumor response, protecting against the development of distant, untreated tumors (an
  abscopal effect).[5][8] The optimal biological dose should be one that demonstrates this
  systemic effect.

### **Data Presentation**

Table 1: Summary of AGI-134 Phase 1/2a Dose-Escalation and Expansion Study



| Parameter                | Finding                                               | Citation |
|--------------------------|-------------------------------------------------------|----------|
| Study Population         | 38 patients with unresectable metastatic solid tumors | [1]      |
| Dose-Escalation Cohort   | 5 patients                                            | [1]      |
| Dose Expansion Cohort    | 33 patients                                           | [1]      |
| Dose-Limiting Toxicities | None reported                                         | [1][2]   |
| Maximum Tolerated Dose   | Not reached                                           | [1][2]   |
| Recommended Phase 2 Dose | Up to 200mg                                           | [1]      |
| Best Overall Response    | 29% of patients achieved stable disease               | [1]      |

Table 2: Immune Response Biomarkers from the Phase 1/2a Study

| Biomarker                                       | Finding in Evaluable<br>Patients                                          | Citation |
|-------------------------------------------------|---------------------------------------------------------------------------|----------|
| Conventional Dendritic Cells<br>(CD11c+ HLADR+) | 59% (10/17) showed an increase within or outside the tumor                |          |
| T helper cells (CD3+CD4+)                       | 29% (5/17) increase in injected lesions; 47% (8/17) in uninjected lesions |          |
| Cytotoxic T cells (CD3+CD8+)                    | 35% (6/17) increase in injected lesions; 47% (8/17) in uninjected lesions |          |
| Macrophages (CD68+)                             | 24% (4/17) increase in injected lesions; 47% (5/17) in uninjected lesions |          |

## **Experimental Protocols**



Protocol: Intratumoral Administration of AGI-134 in the Phase 1/2a Trial

This is a generalized protocol based on the study design. For specific details, refer to the clinical trial protocol (NCT03593226).

- Patient Selection: Patients with unresectable metastatic solid tumors were recruited.
- Study Design: A multicenter, open-label study with two parts: an accelerated dose-escalation part and a dose expansion part.
- Administration: AGI-134 was administered via intratumoral injection.
- Dose-Escalation Phase: A cohort of 5 patients received escalating doses of AGI-134 to assess safety and determine the MTD and RP2D.
- Dose Expansion Phase: A cohort of 33 patients received AGI-134 at the RP2D to further evaluate safety, tolerability, and anti-tumor activity.
- Monitoring: Patients were monitored for adverse events, and safety was the primary endpoint.
- Biomarker Analysis: Tumor biopsies and blood samples were collected to assess a wide array of biomarkers to validate the mechanism of action.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of AGI-134.





Click to download full resolution via product page

Caption: AGI-134 Phase 1/2a clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BioLineRxâ<sup>Pacis</sup> AGI-134 meets Phase 1/2a safety endpoint in solid tumors -TipRanks.com [tipranks.com]
- 2. BioLineRx Successfully Completes Dose-Escalation Part of Phase 1/2a Clinical Study for AGI-134, a Novel Immunotherapy for Treatment of Solid Tumors [prnewswire.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. AGI-134: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]



- 5. bionews.com [bionews.com]
- 6. BioLineRx Reports Data at ASCO-SITC Conference Showing Complete Tumor Regression by AGI-134 in Pre-Clinical Studies [prnewswire.com]
- 7. AGI-134, a fully synthetic α-Gal-based cancer immunotherapy: Synergy with an anti-PD-1 antibody and pre-clinical pharmacokinetic and toxicity profiles. ASCO [asco.org]
- 8. Kickstarting the cancer immunity cycle with AGI-134 [acir.org]
- To cite this document: BenchChem. [AGI-134 dose-escalation challenges in Phase 1 clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144845#agi-134-dose-escalation-challenges-in-phase-1-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com